molecular formula C8H12O3 B2805748 3-Methyl-4-oxocyclohexanecarboxylic acid CAS No. 101567-36-6

3-Methyl-4-oxocyclohexanecarboxylic acid

Cat. No. B2805748
M. Wt: 156.181
InChI Key: XXRPOQQKFJTUQF-UHFFFAOYSA-N
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Description

3-Methyl-4-oxocyclohexanecarboxylic acid is a chemical compound with the molecular formula C8H12O3 and a molecular weight of 156.18 . It is a derivative of cyclohexanone, where one of the hydrogens at position 4 is substituted by a carboxylic acid group .


Molecular Structure Analysis

The InChI code for 3-Methyl-4-oxocyclohexanecarboxylic acid is 1S/C8H12O3/c1-5-4-6 (8 (10)11)2-3-7 (5)9/h5-6H,2-4H2,1H3, (H,10,11) . This indicates the specific arrangement of atoms in the molecule and can be used to generate a 3D model of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving 3-Methyl-4-oxocyclohexanecarboxylic acid are not available, it’s important to note that carboxylic acids typically undergo reactions such as esterification, decarboxylation, and reduction.


Physical And Chemical Properties Analysis

3-Methyl-4-oxocyclohexanecarboxylic acid is a solid substance with a melting point of 91-95°C .

Scientific Research Applications

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation process involves methyl 3- and 4-oxocyclohexanecarboxylates, which yield hexanolides. This indicates a role for 3-Methyl-4-oxocyclohexanecarboxylic acid in organic synthesis, particularly in oxidation reactions (Hubert & Starcher, 1968).

Synthesis of Aminomethylcyclohexanecarboxylic Acid Derivatives

Research on synthesizing aminomethylcyclohexanecarboxylic acid derivatives from 2-methyl-4-oxocyclohexanecarboxylic acid highlights its potential in medicinal chemistry, particularly in developing antiplasmin drugs (Isoda, 1979).

Birch Reduction for Specific Oxocyclohexene Carboxylic Acids

Methyl 3-oxo-1-cyclohexenecarboxylate, a product of the Birch reduction of m-anisic acid, indicates that 3-Methyl-4-oxocyclohexanecarboxylic acid can be involved in producing specific organic compounds (Webster & Silverstein, 1987).

Role in Microbial Metabolism

Corynebacterium cyclohexanicum utilizes 4-oxocyclohexanecarboxylic acid, suggesting a biological role for similar compounds in microbial metabolic pathways (Obata, Uebayasi, & Kaneda, 1988).

Photochemical Studies

Studies on the photo-induced addition of acetic acid to cyclohexene derivatives, including methyl 3-cyclohexene-1-carboxylate, highlight its utility in understanding photochemical reactions and synthesizing new chemical entities (Leong, Imagawa, Kimoto, & Kawanisi, 1973).

Safety And Hazards

The compound is associated with certain hazards. The GHS pictograms indicate that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

3-methyl-4-oxocyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-5-4-6(8(10)11)2-3-7(5)9/h5-6H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRPOQQKFJTUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-oxocyclohexane-1-carboxylic acid

Citations

For This Compound
3
Citations
HC Odom, AR Pinder - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
Although the Robinson annelation of cis-4-isopropenyl-2-methylcyclohexanone with trans-pent-3-en-2-one affords (±)-nootkatone [4βH,5α-eremophila-1(10),11-dien-2-one] in low yield, …
Number of citations: 16 pubs.rsc.org
CL Yaws, DH Chen - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the density of solid for organic compounds in tabular form. The tabulation is arranged by carbon number such as C, C2, and C3 to provide …
Number of citations: 9 www.sciencedirect.com
J Barluenga, RM Canteli, J Flórez… - Journal of the …, 1998 - ACS Publications
A new type of cyclic amino-functionalized s-cis boroxyvinylcarbene complex of group 6 metals has been synthesized. These complexes underwent Diels−Alder-type reactions with 2-…
Number of citations: 43 pubs.acs.org

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